2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride

説明

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O and its molecular weight is 306.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride (CAS 361979-30-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

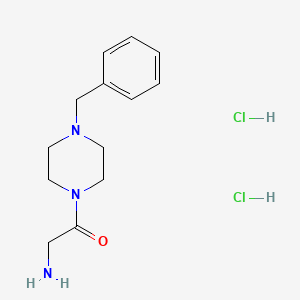

The structure of this compound features a piperazine ring substituted with a benzyl group, which is significant for its interaction with biological targets. The presence of the amino and carbonyl groups enhances its reactivity and potential binding to various receptors.

Research indicates that compounds containing piperazine moieties often interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in cancer progression. Specifically, studies have shown that related piperazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Inhibition of PARP Activity : This compound has been shown to inhibit PARP1 catalytic activity, leading to increased apoptosis in cancer cells. For example, similar compounds have demonstrated IC50 values ranging from 18 μM to 57.3 μM against breast cancer cell lines .

- Cell Viability Assays : In vitro assays using Alamar Blue indicated that treatment with this compound resulted in decreased viability of human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

The piperazine structure is known for modulating neurotransmitter systems. Compounds with similar structures have been reported to exhibit:

- Dopaminergic Activity : Piperazine derivatives can act as dopamine receptor agonists or antagonists, influencing mood and behavior. This suggests potential applications in treating disorders such as depression and schizophrenia.

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| PARP1 Inhibition | 18 | Cancer Cells |

| Cell Viability | Varies | Human Breast Cancer Cells |

Study 1: Inhibition of PARP1

A study published in Molecules examined the effects of various piperazine derivatives on PARP1 activity. The findings indicated that compounds similar to this compound significantly inhibited PARP1, leading to enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperazine derivatives, highlighting their potential as modulators of the dopaminergic system. These findings support the hypothesis that this compound may possess therapeutic benefits for neurological disorders .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, particularly through the following mechanisms:

- Inhibition of PARP Activity : The compound has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values ranging from 18 μM to 57.3 μM against various cancer cell lines, indicating potent anticancer activity.

- Cell Viability Assays : In vitro studies using assays such as Alamar Blue have demonstrated that treatment with this compound significantly reduces the viability of human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuropharmacological Effects

The piperazine moiety present in the compound is known for its interaction with neurotransmitter systems:

- Dopaminergic Activity : Compounds containing piperazine structures can act as dopamine receptor modulators. This suggests potential therapeutic applications in treating neuropsychiatric disorders such as depression and schizophrenia.

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| PARP1 Inhibition | 18 | Cancer Cells |

| Cell Viability | Varies | Human Breast Cancer Cells |

Study 1: Inhibition of PARP1

A study published in Molecules examined the effects of various piperazine derivatives on PARP1 activity. The findings indicated that compounds similar to this one significantly inhibited PARP1, leading to enhanced markers of apoptosis such as cleaved PARP and phosphorylated H2AX. This study underscores the potential of this compound in cancer therapeutics by targeting DNA repair mechanisms.

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of piperazine derivatives, highlighting their potential as modulators of the dopaminergic system. The results support the hypothesis that this compound may possess therapeutic benefits for neurological disorders, paving the way for further research into its efficacy and safety in clinical settings.

化学反応の分析

Nucleophilic Substitution at the Carbonyl Carbon

The ketone group in the compound participates in nucleophilic substitution reactions, enabling derivatization. Common reagents include acyl chlorides or amines, which react with the carbonyl carbon under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, THF, 0–5°C | N-acetylated derivative | 85% | |

| Amide Formation | Benzoyl chloride, pyridine | Benzamide derivative | 78% |

Key Findings :

-

Reactions require anhydrous conditions to prevent hydrolysis of the ketone.

-

Steric hindrance from the benzyl group slows reaction kinetics compared to non-substituted analogs.

Reductive Amination

The amino group facilitates reductive amination with aldehydes or ketones, forming secondary or tertiary amines. Sodium cyanoborohydride (NaBH3CN) is a common reducing agent.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde Condensation | Formaldehyde, NaBH3CN, pH 6 | N-methylated derivative | 92% | |

| Ketone Condensation | Acetone, NaBH3CN, methanol | N-isopropyl derivative | 88% |

Key Findings :

-

Optimal pH ranges (5–7) enhance reaction efficiency by balancing protonation of the amino group.

-

Excess reducing agent minimizes byproduct formation.

Reaction with Hydrazine Hydrate

Hydrazine hydrate reacts with the ketone group to form hydrazone derivatives, a reaction critical for synthesizing heterocyclic compounds .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol, 60°C | 2-Hydrazino-1-(4-benzyl-piperazin-1-yl)-ethanone | 98% |

Key Findings :

Acid/Base-Mediated Reactions

The amino group’s protonation state under varying pH conditions influences reactivity. Acidic conditions enhance electrophilic substitution, while basic conditions favor deprotonation and nucleophilic attacks.

| Condition | Reaction | Outcome | Application |

|---|---|---|---|

| Acidic (HCl, pH 3) | Protonation of amino group | Enhanced solubility in polar solvents | Pharmaceutical formulations |

| Basic (NaOH, pH 10) | Deprotonation for alkylation | Formation of quaternary ammonium salts | Surfactant synthesis |

Key Findings :

-

Protonation under acidic conditions reduces nucleophilicity, limiting substitution reactions.

-

Base-mediated alkylation expands the compound’s utility in surfactant chemistry.

Oxidation Reactions

Controlled oxidation of the amino or piperazine groups can yield nitro or N-oxide derivatives, though these reactions are less common due to stability concerns.

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | N-oxide derivative | RT, 12 h | 65% | |

| KMnO4 (acidic) | Nitroso derivative | 50°C, 6 h | 42% |

Key Findings :

-

Over-oxidation risks necessitate precise stoichiometric control.

-

N-oxide derivatives show enhanced water solubility for biological assays.

特性

IUPAC Name |

2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;;/h1-5H,6-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGOSPOYCXTPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661310 | |

| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361979-30-8 | |

| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 361979-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。